5-(1-methylcyclopropoxy)-1H-indazole

Parkinson's disease LRRK2 kinase inhibition CNS drug discovery

5-(1-Methylcyclopropoxy)-1H-indazole (CAS 1626355-74-5) is a specialized indazole derivative featuring a 1-methylcyclopropoxy substituent at the 5-position of the 1H-indazole core. It serves as the essential 5-position building block in the synthesis of MLi-2 (cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine), a structurally novel, highly potent, and selective LRRK2 kinase inhibitor with central nervous system activity.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B2714942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methylcyclopropoxy)-1H-indazole
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
InChIInChI=1S/C11H12N2O/c1-11(4-5-11)14-9-2-3-10-8(6-9)7-12-13-10/h2-3,6-7H,4-5H2,1H3,(H,12,13)
InChIKeyNEQLPLOOZQDHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Methylcyclopropoxy)-1H-indazole: A Critical Indazole Intermediate for High-Potency LRRK2 Kinase Inhibitors


5-(1-Methylcyclopropoxy)-1H-indazole (CAS 1626355-74-5) is a specialized indazole derivative featuring a 1-methylcyclopropoxy substituent at the 5-position of the 1H-indazole core [1]. It serves as the essential 5-position building block in the synthesis of MLi-2 (cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine), a structurally novel, highly potent, and selective LRRK2 kinase inhibitor with central nervous system activity [2]. The compound is a white to beige powder with a molecular weight of 188.23 g/mol and an XLogP3 of 2.9, reflecting moderate lipophilicity [1].

5-(1-Methylcyclopropoxy)-1H-indazole: Why Alternative Indazole Intermediates Cannot Achieve the Potency and CNS-Penetrant Profile of the MLi-2 Scaffold


Generic substitution of the 5-(1-methylcyclopropoxy)-1H-indazole building block with other 5-substituted indazole intermediates is not scientifically viable for projects targeting the LRRK2 kinase domain with the MLi-2 pharmacophore. The 1-methylcyclopropoxy moiety at the indazole 5-position is a critical structural determinant that enables the fully elaborated MLi-2 compound to achieve its exceptional in vitro potency (IC50 = 0.76 nM) and to maintain the favorable physicochemical properties required for CNS penetration [1]. The specific steric and electronic profile of this substituent directly influences LRRK2 binding affinity and target engagement; alternative 5-position substituents have been shown to dramatically reduce potency or abolish CNS activity [2]. The unique combination of the 1-methylcyclopropoxy group with the 3-position pyrimidinyl-morpholine extension defines the MLi-2 pharmacophore, making this exact indazole intermediate indispensable for generating the intended biological profile.

5-(1-Methylcyclopropoxy)-1H-indazole: Quantitative Differentiation Evidence for the MLi-2 Precursor


MLi-2 LRRK2 Kinase Potency: 11.8-Fold Higher Than GNE-7915 and 17.1-Fold Higher Than LRRK2-IN-1 (Wild-Type)

The compound containing the 5-(1-methylcyclopropoxy)-1H-indazole moiety (MLi-2) demonstrates substantially superior potency against wild-type LRRK2 kinase compared to two established LRRK2 inhibitor benchmarks. MLi-2 exhibits an IC50 of 0.76 nM in a purified LRRK2 kinase assay in vitro [1]. This is 11.8-fold more potent than GNE-7915 (IC50 = 9 nM) [2] and 17.1-fold more potent than LRRK2-IN-1 (IC50 = 13 nM for wild-type LRRK2) [3].

Parkinson's disease LRRK2 kinase inhibition CNS drug discovery

MLi-2 Kinase Selectivity: >295-Fold Selectivity Across >300 Kinases

The MLi-2 scaffold, which incorporates 5-(1-methylcyclopropoxy)-1H-indazole, demonstrates exceptional kinome-wide selectivity. In a comprehensive selectivity panel, MLi-2 exhibited >295-fold selectivity for LRRK2 across >300 kinases, as well as against a diverse panel of receptors and ion channels [1]. This level of selectivity is a direct consequence of the optimized indazole substitution pattern, where the 1-methylcyclopropoxy group contributes to the precise spatial and electronic complementarity with the LRRK2 ATP-binding pocket.

Kinase selectivity profiling Parkinson's disease LRRK2 inhibitor

Cellular LRRK2 Target Engagement: pSer935 Dephosphorylation IC50 = 1.4 nM

In a cellular context, MLi-2 potently inhibits LRRK2 autophosphorylation as measured by dephosphorylation of pSer935 LRRK2, with an IC50 of 1.4 nM [1]. This cellular potency is only 1.8-fold weaker than the biochemical IC50 (0.76 nM), indicating efficient cell penetration and robust intracellular target engagement.

LRRK2 cellular assay Parkinson's disease Target engagement

MLi-2 Radioligand Competition Binding Affinity: IC50 = 3.4 nM

In a radioligand competition binding assay, MLi-2 displaced the labeled ligand from LRRK2 with an IC50 of 3.4 nM [1]. This binding affinity value, while slightly higher than the functional kinase assay IC50, remains in the low nanomolar range and confirms that the compound directly engages the LRRK2 ATP-binding site with high affinity.

LRRK2 binding assay Parkinson's disease Radioligand binding

In Vivo Central and Peripheral LRRK2 Inhibition: Dose-Dependent Target Engagement Over 24 Hours

Acute oral and subchronic dosing of MLi-2 in mice resulted in dose-dependent central (brain) and peripheral LRRK2 inhibition sustained over a 24-hour period, as measured by dephosphorylation of pSer935 LRRK2 [1]. In MitoPark mice, MLi-2 was well tolerated over a 15-week period at brain and plasma exposures >100× the in vivo plasma IC50 for LRRK2 kinase inhibition [1]. This sustained in vivo target engagement is a direct consequence of the optimized physicochemical properties conferred by the 1-methylcyclopropoxy substitution on the indazole core.

LRRK2 in vivo pharmacology CNS penetration Parkinson's disease

5-(1-Methylcyclopropoxy)-1H-indazole: Priority Application Scenarios for Research and Development


Synthesis of MLi-2 for LRRK2 Kinase Assays and Selectivity Profiling

Procure 5-(1-methylcyclopropoxy)-1H-indazole as the essential building block for synthesizing MLi-2, which demonstrates an IC50 of 0.76 nM in purified LRRK2 kinase assays and >295-fold selectivity across >300 kinases [1]. This intermediate is required for laboratories conducting LRRK2 inhibitor screening, kinome-wide selectivity profiling, and mechanistic studies of LRRK2-dependent signaling pathways in Parkinson's disease research [2].

Cellular LRRK2 Pharmacology and Target Engagement Studies

Researchers requiring a high-potency, cell-permeable LRRK2 inhibitor for cellular target engagement studies should prioritize this building block to access MLi-2, which exhibits a cellular IC50 of 1.4 nM for pSer935 LRRK2 dephosphorylation [1]. The minimal 1.8-fold shift from biochemical to cellular potency ensures reliable intracellular target engagement, making MLi-2 the preferred tool compound for studying LRRK2 autophosphorylation and downstream signaling in neuronal and immune cell models [1].

In Vivo CNS LRRK2 Pharmacology and Chronic Dosing Studies

For in vivo studies requiring sustained central nervous system LRRK2 inhibition, 5-(1-methylcyclopropoxy)-1H-indazole-derived MLi-2 provides dose-dependent brain target engagement over 24 hours and is well tolerated in chronic 15-week studies at exposures >100× the in vivo plasma IC50 [1]. This intermediate is essential for laboratories conducting preclinical efficacy studies in Parkinson's disease mouse models (e.g., MitoPark mice) or investigating LRRK2 biology in the CNS and periphery [2].

Development of Novel LRRK2-Targeting Bifunctional Degraders (PROTACs)

The 5-(1-methylcyclopropoxy)-1H-indazole indazole core serves as a validated LRRK2-binding warhead for hetero-bifunctional degrader (PROTAC) design. Patents describe bifunctional compounds that incorporate this indazole scaffold as the LRRK2-targeting moiety, linked to E3 ubiquitin ligase-binding ligands to effect targeted degradation of LRRK2 [1]. This building block is directly applicable for medicinal chemistry teams developing next-generation LRRK2-targeting chimeric degraders.

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